molecular formula C14H14O B14697257 Phenol, 4-[(3-methylphenyl)methyl]- CAS No. 28942-33-8

Phenol, 4-[(3-methylphenyl)methyl]-

Cat. No.: B14697257
CAS No.: 28942-33-8
M. Wt: 198.26 g/mol
InChI Key: ADCUQRHSYZUJND-UHFFFAOYSA-N
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Description

Properties

CAS No.

28942-33-8

Molecular Formula

C14H14O

Molecular Weight

198.26 g/mol

IUPAC Name

4-[(3-methylphenyl)methyl]phenol

InChI

InChI=1S/C14H14O/c1-11-3-2-4-13(9-11)10-12-5-7-14(15)8-6-12/h2-9,15H,10H2,1H3

InChI Key

ADCUQRHSYZUJND-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=CC=C(C=C2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 4-[(3-methylphenyl)methyl]- can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In industrial settings, the production of Phenol, 4-[(3-methylphenyl)methyl]- often involves large-scale reactions using similar coupling techniques. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-[(3-methylphenyl)methyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the phenol group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or hydrocarbons.

Mechanism of Action

The mechanism of action of Phenol, 4-[(3-methylphenyl)methyl]- involves its interaction with specific molecular targets and pathways. For instance, it may act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Substituent Features Key Differences Reference
Phenol, 4-[(3-methylphenyl)methyl]- 28942-33-8 C₁₄H₁₄O Para-benzyl with meta-methyl Reference compound
Phenol, 4-methyl-3-(phenylmethyl) 41389-83-7 C₁₄H₁₄O Meta-benzyl, para-methyl Substituent positions reversed
4-(3-Methylhexyl)phenol 102570-52-5 C₁₃H₂₀O Branched alkyl chain (C₆) Aliphatic vs. aromatic substituent
4-[(4-Methylphenyl)methyl]phenol acetate N/A C₁₆H₁₆O₂ Acetylated derivative of para-methyl isomer Functional group (ester) alters reactivity
4-Methylphenol (p-Cresol) 106-44-5 C₇H₈O Simple methyl substitution Smaller size, higher volatility
4-Hydroxy-3-(4-hydroxybenzyl)benzyl methyl ether N/A C₁₅H₁₆O₃ Additional hydroxyl and methoxy groups Increased polarity and H-bond capacity
Key Analysis :

Substituent Type and Position: Aromatic vs. Aliphatic: The target compound’s benzyl group (aromatic) contrasts with alkylphenols like 4-(3-methylhexyl)phenol (aliphatic). Aromatic substituents enhance resonance stabilization but reduce solubility in nonpolar media compared to aliphatic chains . Positional Isomerism: Compared to Phenol, 4-methyl-3-(phenylmethyl) (CAS 41389-83-7), positional differences in substituents alter steric and electronic effects. For example, the para-benzyl group in the target compound may enhance conjugation with the phenolic hydroxyl .

Functional Group Modifications: Acetylation: The acetate derivative () demonstrates how esterification reduces acidity (pKa ~8–9 for phenolic esters vs. ~10 for free phenols) and increases lipophilicity .

Physicochemical Properties: Boiling/Melting Points: The target compound’s molecular weight (~198 g/mol) suggests higher boiling points compared to simpler phenols (e.g., p-cresol, MW 108 g/mol) but lower than heavily functionalized derivatives . Solubility: The hydrophobic benzyl group reduces water solubility relative to cresols, aligning with trends in alkylphenol behavior .

Biological and Industrial Relevance: Bioactivity: While direct data on the target compound is scarce, structurally related alkylphenols (e.g., those in ) show antitumor and antimicrobial properties. The benzyl group may enhance membrane permeability, a critical factor in drug design . Synthetic Utility: The compound’s structure positions it as a precursor for cross-coupling reactions or polymer monomers, similar to other benzyl-substituted phenols .

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